3-phenoxybenzenesulfonyl chloride CAS number
3-phenoxybenzenesulfonyl chloride CAS number
An In-Depth Technical Guide to 3-Phenoxybenzenesulfonyl Chloride (CAS: 252873-46-4)
Introduction
3-Phenoxybenzenesulfonyl chloride is a highly versatile sulfonylating agent that has garnered significant attention in synthetic chemistry. Its unique molecular architecture, featuring a reactive sulfonyl chloride moiety appended to a phenoxybenzene backbone, makes it a valuable intermediate in the synthesis of a wide array of organic compounds.[1] This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and safety protocols. The compound serves as a critical building block for introducing the 3-phenoxybenzenesulfonyl group, a pharmacologically and functionally important scaffold found in numerous bioactive molecules and advanced materials.[1][2]
Physicochemical and Structural Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. 3-Phenoxybenzenesulfonyl chloride is a low-melting, pale yellow solid under ambient conditions.[1] Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 252873-46-4 | [1][3][4] |
| Molecular Formula | C₁₂H₉ClO₃S | [1][3][4] |
| Molecular Weight | 268.72 g/mol | [1][3][4] |
| IUPAC Name | 3-phenoxybenzenesulfonyl chloride | [4] |
| Appearance | Low melting pale yellow solid | [1] |
| Purity | Typically ≥96% (NMR) or ≥98% | [1][3] |
| Storage Conditions | 0–8 °C, under inert atmosphere | [1][3] |
Synthesis and Purification
The preparation of sulfonyl chlorides is a cornerstone of organic synthesis. While specific optimized procedures for 3-phenoxybenzenesulfonyl chloride are proprietary, a robust and common pathway involves the chlorosulfonation of diphenyl ether, or more selectively, the direct chlorination of a pre-formed sulfonic acid salt. The following represents a generalized, logical workflow for its synthesis.
Synthetic Workflow
The most direct conceptual route begins with 3-phenoxybenzenesulfonic acid, which is then converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).
Caption: Generalized workflow for the synthesis of 3-phenoxybenzenesulfonyl chloride.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for converting sulfonic acids to sulfonyl chlorides.[5][6]
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-phenoxybenzenesulfonic acid (1.0 eq).
-
Solvent Addition: Add an anhydrous solvent such as dichloromethane (CH₂Cl₂) to create a slurry.
-
Chlorination: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the stirred suspension at room temperature. Add a catalytic amount of DMF (1-2 drops).
-
Causality: Thionyl chloride is the chlorinating agent. DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the sulfonic acid.
-
-
Reaction: Heat the mixture to reflux (approx. 40 °C for CH₂Cl₂) and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-water. This step hydrolyzes excess thionyl chloride and precipitates the water-insoluble product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or CH₂Cl₂ (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude product, a pale yellow oil or solid, often requires purification to meet the high-purity standards (≥98%) required for subsequent applications.[3]
-
Method Selection: Flash column chromatography is often the method of choice. Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be effective.[5]
-
Chromatography:
-
Prepare a silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate, starting at 100:0 and gradually increasing polarity).
-
Dissolve the crude product in a minimal amount of CH₂Cl₂ and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the column and elute with the solvent gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Step: Combine the pure fractions and remove the solvent in vacuo to yield the purified 3-phenoxybenzenesulfonyl chloride.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-phenoxybenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to attack by nucleophiles.
Core Reactivity: Nucleophilic Substitution
The primary reaction is nucleophilic substitution at the sulfonyl sulfur. This reaction is robust and proceeds readily with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[7]
Mechanism of Sulfonamide Formation
The reaction with an amine (R-NH₂) proceeds via a well-established pathway to generate a sulfonamide, a critical functional group in many pharmaceuticals.
Caption: Mechanism of sulfonamide formation via nucleophilic substitution.
The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Mechanistic Considerations
There is ongoing discussion about the precise mechanism of nucleophilic substitution at a sulfonyl sulfur.[8] Two pathways are generally considered:
-
Concerted Sₙ2-like Mechanism: The nucleophile attacks the sulfur atom at the same time the chloride leaving group departs, proceeding through a single trigonal bipyramidal transition state.
-
Stepwise Addition-Elimination: The nucleophile adds to the sulfur atom to form an unstable, trigonal bipyramidal intermediate (a sulfurane), which then collapses by expelling the chloride ion.[8]
For most practical purposes in synthetic planning, the distinction is subtle, but evidence often favors the stepwise mechanism, especially with strong nucleophiles.
Applications in Research and Development
The versatility of 3-phenoxybenzenesulfonyl chloride makes it a valuable reagent across several scientific disciplines.[1][2]
-
Pharmaceutical Synthesis: This is its most prominent application. The resulting sulfonamides are key components of various therapeutic agents, including antibacterial drugs and other targeted therapies. The phenoxybenzene moiety can enhance biological activity and selectivity by participating in key binding interactions within protein targets.[1]
-
Agrochemicals: It serves as a key intermediate in the development of new herbicides and pesticides, where the resulting molecular structures can be tailored for specific crop protection needs.[1][9]
-
Bioconjugation: The reactive sulfonyl chloride group can be used to link the phenoxybenzene scaffold to biomolecules, aiding in the development of enhanced drug delivery systems or diagnostic probes.[1][2]
-
Polymer and Material Science: It can act as a coupling agent or monomer in the synthesis of specialty polymers, or be used to modify surfaces to improve properties like adhesion and chemical resistance.[1][2]
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of 3-phenoxybenzenesulfonyl chloride.
Spectroscopic Data
The following table summarizes the expected spectroscopic signatures for this compound.
| Technique | Expected Observations |
| ¹H NMR | Multiple signals in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern will lead to complex splitting (multiplets). |
| ¹³C NMR | A series of signals in the aromatic region (~115-160 ppm). Key signals include the carbon attached to the sulfonyl group and the carbons involved in the ether linkage. |
| FT-IR | Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group at approximately 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[10] Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spec. | Molecular ion (M⁺) peak at m/z 268. An (M+2)⁺ peak at m/z 270 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature for a compound containing one chlorine atom. |
Quality Control and Purity Assessment
For quantitative analysis and purity verification, chromatographic methods are indispensable.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess purity and quantify the compound against a standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for verifying the identity and purity, especially for detecting volatile impurities.[11]
Safety, Handling, and Storage
As a reactive chemical, 3-phenoxybenzenesulfonyl chloride must be handled with appropriate precautions.
Hazard Summary
The compound is classified with significant hazards according to the Globally Harmonized System (GHS).[4]
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[4] |
| Reactivity | Reacts with water, potentially releasing corrosive HCl gas[12] |
Recommended Handling Procedures
Adherence to strict safety protocols is mandatory.[12][13]
-
Personal Protective Equipment (PPE): Always wear impervious gloves, safety goggles, and a face shield. A lab coat is required.
-
Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of any vapors or dust.
-
Dispensing: As a low-melting solid, it may be handled as a solid or a liquid. If heating is required to melt, use a water bath and avoid overheating.
-
In case of Contact:
-
Spills: Absorb spills with an inert, dry material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not use water.
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity.
-
Conditions: Store in a tightly sealed container at 0-8 °C.[1][3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture. The sulfonyl chloride group is susceptible to hydrolysis.
-
Incompatibilities: Keep away from water, strong bases, alcohols, and amines.
Conclusion
3-Phenoxybenzenesulfonyl chloride is a reagent of significant value, bridging the gap between fundamental building blocks and complex, high-value molecules in pharmaceuticals and materials science. Its predictable reactivity, centered on the electrophilic sulfonyl chloride group, allows for the reliable construction of sulfonamides and other derivatives. A comprehensive understanding of its synthesis, handling requirements, and analytical profile, as detailed in this guide, is paramount for its safe and effective application in the laboratory and beyond.
References
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